Quazepam (7-Chloro-5-(o-fluorophenyl)-1,3-dihydro-1-(2,2,2-trifluoroethyl)-2H-1, 4-benzodiazepine-2-thione) is a synthetic compound belonging to the benzodiazepine class. [, ] It is primarily recognized in scientific research for its activity as a ligand at the benzodiazepine binding site on the GABAA receptor. [, ] Specifically, Quazepam demonstrates a preferential affinity for the type I benzodiazepine recognition site, a subtype of the benzodiazepine receptor. [] This selective binding profile differentiates it from other benzodiazepines and makes it a valuable tool in studying the functional differences between benzodiazepine receptor subtypes. []
Quazepam exerts its pharmacological effects primarily through its interaction with the GABAA receptor, specifically exhibiting preferential binding to the type I benzodiazepine recognition site. [, , , ] Binding of Quazepam to this site enhances the inhibitory effects of γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system. [] This enhanced GABAergic transmission leads to a decrease in neuronal excitability, resulting in various pharmacological effects. [, ]
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7